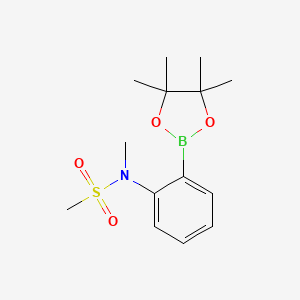
3-((5-Bromo-2-nitrophenoxy)methyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Bromo-2-nitrophenoxy)methyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties. This compound is characterized by the presence of a bromine atom, a nitro group, and a phenoxy group attached to the azetidine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine typically involves the following steps:
Nucleophilic Substitution: The starting material, 5-bromo-2-nitrophenol, undergoes a nucleophilic substitution reaction with an appropriate azetidine derivative. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution.
Cyclization: The intermediate formed in the previous step undergoes cyclization to form the azetidine ring. This step often requires the use of a strong base and elevated temperatures to promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Bromo-2-nitrophenoxy)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Cycloaddition: Various dienes or dienophiles, often under thermal or catalytic conditions.
Major Products Formed
Reduction: Formation of 3-((5-Amino-2-nitrophenoxy)methyl)azetidine.
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Cycloaddition: Formation of larger heterocyclic compounds.
Aplicaciones Científicas De Investigación
3-((5-Bromo-2-nitrophenoxy)methyl)azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the strained azetidine ring, which can undergo ring-opening reactions. The bromine and nitro groups also contribute to its chemical behavior, allowing for various functionalization reactions.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound, a simple four-membered nitrogen-containing ring.
3-((2-Nitrophenoxy)methyl)azetidine: A similar compound lacking the bromine substituent.
3-((5-Bromo-2-nitrophenoxy)methyl)pyrrolidine: A five-membered ring analog.
Uniqueness
3-((5-Bromo-2-nitrophenoxy)methyl)azetidine is unique due to the combination of its azetidine ring, bromine, and nitro substituents. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
IUPAC Name |
3-[(5-bromo-2-nitrophenoxy)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-1-2-9(13(14)15)10(3-8)16-6-7-4-12-5-7/h1-3,7,12H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGJCFMVIMOGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














